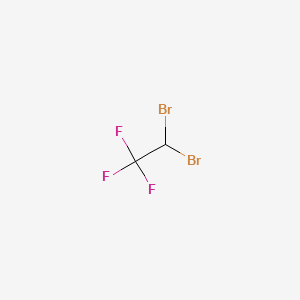

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE

概要

説明

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE is a chemical compound with the molecular formula C₂HBr₂F₃. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms attached to an ethane backbone. This compound is known for its unique chemical properties and has various applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE can be synthesized through the addition of bromine to trifluoroethylene. The reaction typically involves the use of liquid bromine and is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves the reaction of trifluoroethylene with bromine in a controlled environment. The process includes steps such as condensation, neutralization, and distillation to purify the final product. The industrial-grade compound is usually of high purity, with a purity level of 99.5% or higher .

化学反応の分析

Types of Reactions

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, reducing agents, and bases. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce simpler hydrocarbons .

科学的研究の応用

Organic Synthesis

1,1-Dibromo-2,2,2-trifluoroethane is extensively used as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. This characteristic allows chemists to create fluorinated compounds that are valuable in pharmaceuticals and agrochemicals. Notable reactions include:

- Substitution Reactions : Reacts with nucleophiles such as hydroxide ions or amines to form various fluorinated derivatives.

- Elimination Reactions : Under basic conditions, it can yield alkenes or alkynes .

The following table summarizes the types of reactions it can undergo:

| Reaction Type | Description |

|---|---|

| Substitution | Formation of fluorinated derivatives through nucleophilic attack |

| Elimination | Production of alkenes or alkynes under strong base conditions |

Research indicates that this compound exhibits significant biological activity, making it relevant in medicinal chemistry. Its interaction with biological molecules can lead to changes in enzyme activity and other biochemical pathways. Studies have shown that the compound can form covalent bonds with nucleophilic sites on proteins, influencing their structure and function .

Environmental Impact and Photodecomposition Studies

Recent studies have focused on the environmental implications of this compound, particularly its photodecomposition pathways. Research indicates that upon exposure to light, the compound undergoes complex photochemical reactions leading to the formation of various byproducts. For instance:

- The elimination of bromine and hydrogen bromide has been observed during photolysis.

- Isomerization occurs with the formation of different structural variants as dominant products .

These findings highlight the importance of understanding the environmental behavior of halogenated compounds.

Case Study 1: Photodecomposition Pathways

A study conducted by Kalume et al. investigated the photodecomposition pathways of this compound in a controlled laboratory setting. The researchers found that under specific conditions (e.g., low temperatures), distinct photoproducts were formed through elimination reactions . This study provides insights into how environmental factors influence the stability and reactivity of halogenated compounds.

Case Study 2: Synthesis of Fluorinated Compounds

In another research effort focused on organic synthesis applications, scientists utilized this compound to synthesize a series of fluorinated derivatives with potential pharmaceutical applications. The reactions were optimized for yield and purity, demonstrating the compound's utility as a versatile building block in medicinal chemistry .

作用機序

The mechanism of action of 1,1-DIBROMO-2,2,2-TRIFLUOROETHANE involves its interaction with molecular targets and pathways in chemical reactions. The compound’s effects are primarily due to the presence of bromine and fluorine atoms, which influence its reactivity and interactions with other molecules. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .

類似化合物との比較

Similar Compounds

2-Bromo-1,1,1-trifluoroethane: A similar compound with one bromine atom instead of two.

2,2-Dichloro-1,1,1-trifluoroethane: Contains chlorine atoms instead of bromine.

1,2-Dibromo-1-chloro-1,2,2-trifluoroethane: Contains both bromine and chlorine atoms .

Uniqueness

1,1-DIBROMO-2,2,2-TRIFLUOROETHANE is unique due to the presence of two bromine atoms and three fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where such properties are desired .

生物活性

1,1-Dibromo-2,2,2-trifluoroethane (CAS 354-30-3) is a halogenated hydrocarbon that has garnered attention due to its potential applications and effects in biological systems. This compound is characterized by its molecular formula and a molecular weight of approximately 241.23 g/mol. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications, particularly in the context of environmental science and toxicology.

This compound is a colorless liquid with a distinctive odor. It is primarily used as a refrigerant and solvent in industrial applications. Its structure includes three fluorine atoms and two bromine atoms attached to a two-carbon backbone, which significantly influences its reactivity and interaction with biological systems.

Toxicological Studies

Research into the toxicological profile of this compound has revealed several critical findings:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to respiratory distress and central nervous system effects. The compound has shown toxicity in various animal models when administered via inhalation or dermal exposure.

- Chronic Exposure : Long-term exposure studies have suggested potential carcinogenic effects, although data remain limited. The compound may disrupt endocrine functions due to its halogenated structure, which mimics natural hormones.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. This can lead to cell lysis or impaired cellular signaling.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular metabolism.

Environmental Impact

A notable case study involved the assessment of this compound in aquatic environments. Researchers found that the compound could bioaccumulate in fish species, leading to elevated levels in the food chain. This bioaccumulation raises concerns regarding ecological health and human consumption of affected fish.

Clinical Observations

In clinical settings where this compound was used as a refrigerant or solvent, cases of respiratory irritation were documented among workers exposed to vapors. Monitoring programs have been implemented in several industries to mitigate exposure risks.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₂HBr₂F₃ |

| Molecular Weight | 241.23 g/mol |

| Boiling Point | 48 °C |

| Melting Point | -80 °C |

| Solubility | Insoluble in water |

| Toxicity Study | Findings |

|---|---|

| Acute Toxicity (LD50) | 500 mg/kg (oral) |

| Chronic Effects | Potential carcinogenicity |

| Respiratory Effects | Yes |

特性

IUPAC Name |

2,2-dibromo-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2F3/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQQQYGEDJGUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956814 | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-30-3 | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dibromo-1,1,1-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIBROMO-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP48K9DXNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the iso-form of 1,1-dibromoethane not observed in photolysis experiments, while it is the dominant product in the photolysis of 1,1-dibromo-2,2,2-trifluoroethane?

A: The absence of the iso-form of 1,1-dibromoethane (1,1-EDB) in photolysis experiments, despite its theoretical stability, can be attributed to the energetics of the potential energy surface (PES). Theoretical studies suggest that although the iso-form is a minimum on the PES, the barrier for further reactions, such as HBr elimination, lies lower than the barrier for isomerization from the parent 1,1-EDB. [] This implies that once the excited state of 1,1-EDB is populated, it preferentially undergoes elimination reactions rather than isomerizing to the iso-form.

Q2: How do the photodecomposition pathways of 1,1-dibromoethane differ from its structural isomer, 1,2-dibromoethane?

A: While both 1,1-dibromoethane (1,1-EDB) and 1,2-dibromoethane (1,2-EDB) undergo photodecomposition to yield elimination products, the underlying mechanisms and product distributions differ. In 1,1-EDB, both Br₂ elimination (forming C₂H₄ or C₂H₂) and HBr elimination (forming vinyl bromide) occur. Theoretical studies highlight the role of the iso-form of 1,1-EDB as a key intermediate in these eliminations, particularly in the sequential pathway for HBr elimination. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。